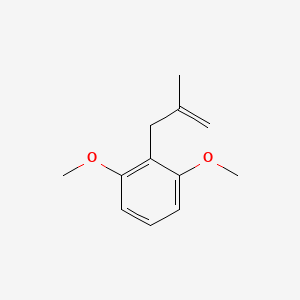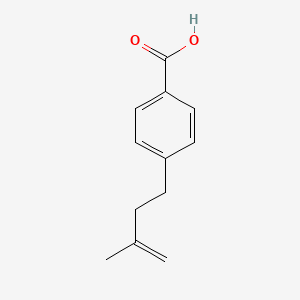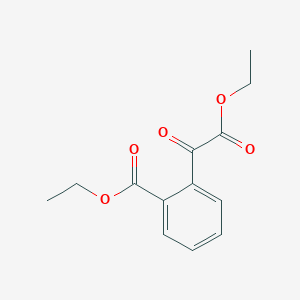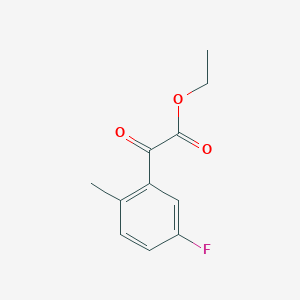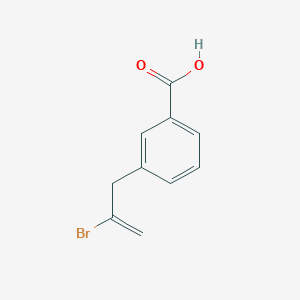
3-(2-Bromo-2-propenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .
Physical And Chemical Properties Analysis
The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
- Synthesis and Radiosynthesis Studies : The compound 2-Bromo-phloretinic acid, related to 3-(2-Bromo-2-propenyl)benzoic acid, was prepared and used for the radiosynthesis of 2-radioiodophloretinic acid, demonstrating its potential in radiotracer development (Mertens, Boumon, & Steegmans, 2001).
Antiviral and Antimicrobial Research
- Antiviral Activity Research : A study synthesized derivatives including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of such compounds in antiviral research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
- Antimicrobial Studies : Research on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione and its metal complexes, derived from a related compound, showed moderate to excellent antimicrobial activity against various bacteria and fungi (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Chemical Synthesis and Characterization
- Industrial Process Scale-Up : A study on 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally similar compound, outlined a novel and practical process for its synthesis, emphasizing the importance of such compounds in the manufacturing of therapeutic agents (Zhang et al., 2022).
Biochemical Properties and Studies
- Bioanalytical Antioxidant Assays : Novel bromophenols synthesized from benzoic acids demonstrated powerful antioxidant activities, suggesting the potential of derivatives of 3-(2-Bromo-2-propenyl)benzoic acid in biochemical studies (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
- Determination and Solubility Analysis : The solubility properties of 3-bromo-2-methyl benzoic acid, a related compound, were studied, providing insights into the solubility behavior of similar compounds in various solvents (Gu, Yang, Hao, Xu, & Hu, 2020).
Wirkmechanismus
Target of Action
It’s known that benzylic halides, such as the bromo-2-propenyl group in this compound, typically react via an sn1 pathway .
Mode of Action
The mode of action of 3-(2-Bromo-2-propenyl)benzoic acid involves its interaction with its targets via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by 3-(2-Bromo-2-propenyl)benzoic acid involve the Suzuki–Miyaura coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The boron moiety in the compound can be converted into a broad range of functional groups , affecting various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 24108 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved .
Action Environment
The action of 3-(2-Bromo-2-propenyl)benzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be mild and functional group tolerant , suggesting that it can occur in a variety of environments.
Eigenschaften
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732249-24-0 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

